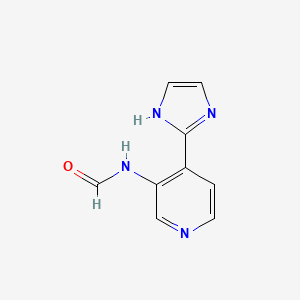

N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide

Description

Properties

IUPAC Name |

N-[4-(1H-imidazol-2-yl)pyridin-3-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-6-13-8-5-10-2-1-7(8)9-11-3-4-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFFEJYQMOSFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=NC=CN2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518200 | |

| Record name | N-[4-(1H-Imidazol-2-yl)pyridin-3-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88128-94-3 | |

| Record name | N-[4-(1H-Imidazol-2-yl)pyridin-3-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method involves the reaction of 2-aminopyridine with glyoxal and ammonia to form the imidazole ring, which is then coupled with formamide under specific conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

Substitution: Both the imidazole and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

Chemistry: N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .

Medicine: Its imidazole ring is known for its presence in many pharmacologically active compounds .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity .

Mechanism of Action

The mechanism of action of N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide, as indicated by a 70% similarity score in chemical databases . Key distinctions and implications are summarized below:

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS: 404844-11-7)

- Structural Features: Contains a benzamide core linked to a chloromethyl group and a pyridinyl-pyrimidinyl substituted phenyl ring. The chloromethyl (-CH₂Cl) group enhances lipophilicity compared to the formamide group in the parent compound.

- Functional Implications :

N²-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine (CAS: 556813-39-9)

- Structural Features: Shares the imidazole-pyrimidine core but incorporates a 2,4-dichlorophenyl group and a nitro-pyridine moiety. The nitro (-NO₂) group introduces strong electron-withdrawing effects, contrasting with the electron-donating formamide group in the parent compound.

- Functional Implications: The dichlorophenyl group enhances hydrophobicity and may confer antifungal or antibacterial activity, as seen in related agrochemicals.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : this compound’s simpler structure (molar mass = 188.19 g/mol) likely allows easier synthesis and purification compared to bulkier analogs (>300–400 g/mol), which require multi-step protocols .

- Biological Activity : The absence of strongly electron-withdrawing groups (e.g., nitro) or halogens (e.g., Cl) in the parent compound may reduce toxicity but also limit broad-spectrum bioactivity observed in analogs .

- Material Science Utility : The imidazole-pyridine system’s hydrogen-bonding capacity is retained across analogs, suggesting utility in coordination polymers or catalysis .

Biological Activity

N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide is a compound that integrates both imidazole and pyridine moieties, providing a versatile scaffold for biological activity. This compound's structure suggests potential interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O. Its structure includes:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Pyridine Ring : A six-membered ring with one nitrogen atom.

- Formamide Group : An amide functional group that may enhance biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O |

| Molecular Weight | 188.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring engages in hydrogen bonding and π-π interactions, which can modulate enzyme activity or receptor signaling.

Case Studies and Research Findings

- Enzyme Inhibition : Research has shown that derivatives of imidazole compounds can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in cancer and chronic infections. Studies on similar compounds have demonstrated that modifications can significantly enhance potency against IDO, suggesting that this compound could exhibit similar properties .

- Anti-inflammatory Activity : Compounds with similar scaffolds have been explored for their anti-inflammatory effects. For instance, pyrazolo[1,5-a]quinazoline derivatives were shown to inhibit mitogen-activated protein kinases (MAPKs), which are critical in inflammatory responses. This indicates a potential pathway for this compound's therapeutic application .

Table 2: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Enzyme Inhibition | 4-Pyrimidine derivatives | Inhibition of IDO |

| Anti-inflammatory | Pyrazolo[1,5-a]quinazolines | Inhibition of MAPKs |

| Anticancer | Various imidazole derivatives | Potential modulation of tumor growth |

Pharmacological Potential

The pharmacological potential of this compound lies in its structural versatility, allowing for modifications that could enhance its efficacy and selectivity for specific biological targets. The presence of the formamide group may facilitate interactions that stabilize binding to target proteins.

Future Directions

Further studies are warranted to explore:

- Synthesis of Analogues : Creating analogues with varied substitutions on the imidazole or pyridine rings to assess changes in biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via condensation reactions between 3-aminopyridine derivatives and formamide precursors. For example, reacting 4-(1H-imidazol-2-yl)pyridin-3-amine with formic acid under mild acidic conditions may yield the target compound. Adjustments such as using catalysts (e.g., Raney nickel to avoid dehalogenation byproducts) or optimizing temperature (45°C for cyclization) can enhance efficiency, as demonstrated in analogous imidazole-formylation reactions . Solvent choice (e.g., ethanol vs. water) and base strength (NaOH over Na₂CO₃) also critically influence reaction outcomes .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the presence of the formamide group (-NHCHO) and imidazole-pyridine linkage. Chemical shifts for the formyl proton typically appear at δ ~8.0–8.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying the spatial arrangement of the imidazole and pyridine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular weight validation and fragmentation patterns to confirm structural integrity .

Q. What preliminary biological screening approaches are recommended for assessing the compound's activity?

- Methodology : Initial screens can include:

- Enzyme Inhibition Assays : Test interactions with targets like kinases or receptors, given the imidazole-pyridine scaffold's prevalence in bioactive molecules (e.g., SMO inhibitors in cancer pathways) .

- Cellular Viability Assays : Use cancer cell lines to evaluate antiproliferative effects, as similar derivatives show activity against proliferative diseases .

- Antioxidant/Antiapoptotic Studies : Assess neuroprotective potential via models of oxidative stress, leveraging insights from structurally related compounds .

Advanced Research Questions

Q. How can computational modeling elucidate the compound's interaction with biological targets, such as enzymes or DNA?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina can predict binding affinities to targets (e.g., Hedgehog pathway proteins) by simulating interactions between the formamide group and active-site residues .

- MD Simulations : Analyze stability of ligand-target complexes over time to identify critical binding motifs, such as hydrogen bonds between the formamide oxygen and catalytic lysine residues .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected peaks in NMR or ambiguous crystallographic results?

- Methodology :

- 2D NMR Techniques : Use COSY and HSQC to distinguish overlapping signals, particularly for protons near the imidazole ring .

- Twinned Data Refinement : In crystallography, SHELXL’s twin refinement tools can address challenges from non-merohedral twinning, which is common in flexible heterocyclic compounds .

- Isomer Analysis : LC-MS or chiral HPLC can separate positional isomers (e.g., 3- vs. 4-pyridyl derivatives), which may arise during synthesis .

Q. How can reaction mechanisms for key synthetic steps (e.g., formamide group introduction) be experimentally validated?

- Methodology :

- Isotopic Labeling : Introduce C-labeled formic acid to track incorporation into the formamide group via C NMR .

- Kinetic Studies : Monitor intermediates via time-resolved LC-MS to identify rate-determining steps, such as Schiff base formation during cyclization .

Q. What methods optimize the compound's stability under physiological conditions for in vivo studies?

- Methodology :

- pH-Dependent Stability Assays : Use UV-Vis spectroscopy to assess degradation rates in buffers mimicking blood (pH 7.4) or lysosomes (pH 4.5) .

- Prodrug Design : Modify the formamide group into hydrolyzable esters to enhance bioavailability, guided by metabolic stability data from liver microsome assays .

Key Considerations for Data Interpretation

- Structural Ambiguities : Positional isomerism (e.g., imidazole at pyridine’s 2- vs. 3-position) can lead to conflicting bioactivity results. Use NOESY NMR or X-ray diffraction to confirm regiochemistry .

- Byproduct Management : Hydrogenation side reactions (e.g., dehalogenation) require catalyst screening (Raney nickel over Pd/C) .

- Biological Replication : Validate activity across multiple cell lines or enzyme batches to account for variability, especially given the compound’s potential multitarget effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.